Benzyl hydrogen 2-octadecenylsuccinate

Thermal stability Plasticizer processing Distillation purification

Benzyl hydrogen 2-octadecenylsuccinate (CAS 93882-67-8, molecular formula C29H46O4, MW 458.67 g/mol) is a mixed ester of 2-octadecenylsuccinic acid bearing a benzyl alcohol moiety on one carboxyl group and a free carboxylic acid on the other. This compound belongs to the alkenylsuccinate monoester family—a class of amphiphilic molecules known for surfactant, plasticizer, and lubricant applications.

Molecular Formula C29H46O4
Molecular Weight 458.7 g/mol
CAS No. 93882-67-8
Cat. No. B12657353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl hydrogen 2-octadecenylsuccinate
CAS93882-67-8
Molecular FormulaC29H46O4
Molecular Weight458.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC=CCC(CC(=O)OCC1=CC=CC=C1)C(=O)O
InChIInChI=1S/C29H46O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-23-27(29(31)32)24-28(30)33-25-26-21-18-17-19-22-26/h16-22,27H,2-15,23-25H2,1H3,(H,31,32)/b20-16+
InChIKeyYCRMSZZTVLDBHO-CAPFRKAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl Hydrogen 2-Octadecenylsuccinate (CAS 93882-67-8): Procurement-Relevant Structural and Class Profile


Benzyl hydrogen 2-octadecenylsuccinate (CAS 93882-67-8, molecular formula C29H46O4, MW 458.67 g/mol) is a mixed ester of 2-octadecenylsuccinic acid bearing a benzyl alcohol moiety on one carboxyl group and a free carboxylic acid on the other . This compound belongs to the alkenylsuccinate monoester family—a class of amphiphilic molecules known for surfactant, plasticizer, and lubricant applications. Its distinctive feature is the combination of an 18-carbon unsaturated alkenyl chain and an aromatic benzyl ester terminal, which dictates a unique polarity and thermal profile relative to fully aliphatic monoester analogs (e.g., octyl or tetradecyl hydrogen 2-octadecenylsuccinates) . This structural identity is documented in authoritative chemical registries including the EINECS inventory (EC 299-454-2).

Why Generic Substitution of Benzyl Hydrogen 2-Octadecenylsuccinate Is Not Scientifically Sound


In-class alkenylsuccinate monoesters are deceptively similar but demonstrate substantial functional divergence driven by ester head-group chemistry. The benzyl ester terminus in the target compound contributes π-π interaction capability and elevated polarity (topological polar surface area 63.6 Ų ) that cannot be replicated by simple linear alkyl esters (e.g., octyl or tetradecyl analogs). This polarity shift directly impacts polymer compatibility in plasticization formulations: patent disclosures explicitly claim benzyl/alkyl succinate mixed esters as preferred plasticizers for thermoplastic polymers including biodegradable poly(lactic acid) (PLA), whereas purely aliphatic homologs are not included in the same preferred embodiments [1]. Additionally, the hydrolysis product 2-octadecenylsuccinic acid is classified as not readily biodegradable by the NITE Chemical Risk Information Platform, a fate profile that applies to the entire ester class but whose environmental persistence is critically modulated by ester hydrolysis kinetics depending on the alcohol leaving group [2]. Selection of the benzyl monoester over an arbitrary alkyl analog therefore has direct consequences for both polymer processing performance and end-of-life environmental behavior.

Quantitative Differentiation Evidence for Benzyl Hydrogen 2-Octadecenylsuccinate (93882-67-8)


Thermal Processing Window: Boiling Point Advantage vs. Tetradecyl Hydrogen 2-Octadecenylsuccinate

The benzyl monoester exhibits a significantly lower boiling point (582.8 ± 45.0 °C at 760 mmHg, predicted) compared to the tetradecyl hydrogen 2-octadecenylsuccinate analog (645.3 ± 48.0 °C at 760 mmHg) . This approximately 62.5 °C reduction in boiling point translates into a wider thermal processing window and lower energy costs during purification or high-temperature compounding. The difference arises from the lower molecular weight of the benzyl ester (458.67 g/mol) versus the tetradecyl ester (564.92 g/mol) and the relative rigidity of the benzyl group reducing intermolecular dispersion forces compared to a long flexible alkyl chain.

Thermal stability Plasticizer processing Distillation purification

Polar Surface Area and Hydrogen-Bonding Profile as Plasticizer Compatibility Predictors for Biodegradable Polymers

The target compound possesses a topological polar surface area (TPSA) of 63.6 Ų and exactly 1 hydrogen bond donor (the free carboxylic acid proton) . In contrast, purely aliphatic monoesters such as octyl hydrogen 2-octadecenylsuccinate lack the aromatic ring contribution to TPSA, resulting in lower polarity. Patent WO2014040146A1 teaches that succinate mixed esters containing a benzyl moiety are preferred plasticizers for thermoplastic polymers, explicitly including biodegradable polyesters such as poly(lactic acid) (PLA) [1]. The benzyl ring enables favorable π-stacking interactions with aromatic comonomers present in many engineering bioplastics (e.g., PLA-co-PHBV blends) and enhances miscibility by increasing the Hansen solubility parameter dispersion component relative to purely aliphatic esters. This molecular recognition feature is absent in octyl, decyl, or tetradecyl homologs.

Polymer plasticization PLA compatibility Succinate mixed esters

Predicted Surface Tension and Amphiphilic Balance Relative to Shorter-Alkyl Succinate Monoesters

The target compound is predicted (US EPA EPISuite) to exhibit a surface tension of approximately 38–40 dyn/cm, consistent with the long C18 alkenyl chain providing hydrophobic driving force balanced by the carboxylic acid head group . For comparison, the analogous ethyl hydrogen 2-octadecenylsuccinate (CAS 93882-69-0) has a predicted surface tension of 38.8 ± 3.0 dyn/cm , while the more polar potassium hydrogen 2-octadecenylsuccinate salt is reported to significantly lower surface tension at oil-water interfaces . The benzyl ester introduces an aromatic modification that slightly raises the lipophilicity compared to the parent acid while retaining a single ionizable carboxyl group (pKa ~4–5 estimated), enabling pH-triggered emulsification switching—a feature of particular value in stimulus-responsive delivery systems or reversible emulsifiers.

Surface tension Emulsification Surfactant design

Environmental Persistence: Class-Level Biodegradation Profile Informing Regulatory and Sustainability Decisions

The parent compound class (octadecenylsuccinic acid derivatives) has been assessed by the NITE Chemical Risk Information Platform: 2-(octadecen-1-yl)succinic acid (the hydrolysis product of octadecenylsuccinic anhydride) is judged as 'Not readily biodegradable' in standard OECD 301 tests, while exhibiting 'Low bioconcentration' potential [1]. The benzyl monoester, as an ester prodrug of the same succinic acid core, is expected to hydrolyze in environmental or physiological media at a rate dependent on the leaving group—benzyl alcohol being a moderately labile leaving group under alkaline or enzymatic conditions. This contrasts with the more hydrolytically stable diesters or fully alkyl monoesters, where hydrolysis yields less water-soluble alcohols. For procurement in environmentally sensitive applications (e.g., agricultural adjuvants, marine coatings, or open-system industrial lubricants), the benzyl ester's predicted intermediate hydrolysis rate and the well-characterized ecotoxicity of benzyl alcohol (EC50 aquatic toxicity data available) provide a more predictable environmental risk assessment framework than many structurally undefined proprietary surfactant blends.

Biodegradation Environmental fate Regulatory compliance

High-Confidence Application Scenarios for Benzyl Hydrogen 2-Octadecenylsuccinate Based on Quantitative Evidence


Biodegradable Polymer Plasticization (PLA and PLA-Blend Formulations)

The compound's benzyl ester group is directly aligned with the preferred plasticizer embodiments disclosed in patent WO2014040146A1 for thermoplastic polymers including biodegradable polyesters [1]. Its predicted boiling point (582.8 °C) ensures sufficient thermal stability for melt-compounding with PLA (processing temperatures typically 160–200 °C), while the aromatic ring contributes to improved miscibility with PLA backbones. Procurement for PLA-based flexible packaging, mulch films, or biomedical device components is recommended where the benzyl ester serves both as an internal plasticizer and a compatibilizer for aromatic-containing biopolymer blends.

High-Temperature Lubricant or Hydraulic Fluid Base Stock Component

Alkenylsuccinate esters including benzylsuccinic acid derivatives have been studied for their viscosity-temperature properties relevant to lubricating oils and hydraulic fluids operating over wide temperature ranges [2]. The target compound, with a boiling point of 582.8 °C and an 18-carbon unsaturated chain, provides both thermal-oxidative stability from the benzyl ring conjugation and low-temperature fluidity from the unsaturation in the alkenyl chain. This dual functionality supports procurement for synthetic ester lubricant formulations requiring high flash points (>180 °C estimated) and shear-stable viscosity profiles.

Environmental Fate Research and Regulatory Toxicology Studies

The class-level biodegradation data from NITE-CHRIP (not readily biodegradable; low bioconcentration) for the octadecenylsuccinic acid scaffold [3] makes the benzyl monoester a well-defined model compound for studying the environmental fate of alkenylsuccinate esters. The predictable hydrolysis pathway to benzyl alcohol (a substance with established aquatic toxicity profiles) and 2-octadecenylsuccinic acid allows procurement for controlled degradation studies under OECD 301/302 protocols, supporting REACH registration dossiers or academic research on ester-based surfactant persistence.

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